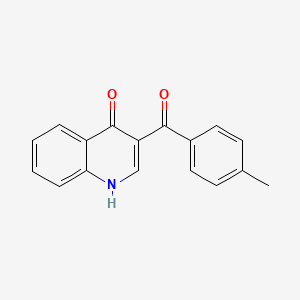
3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one, also known as 4-methyl-3-benzoyl-1,4-dihydroquinoline-4-one, is a heterocyclic compound with a wide range of applications in scientific research. It is a type of quinoline, a class of compounds that are used in a variety of applications, including drug discovery, materials science, and organic chemistry. This article will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.
Mecanismo De Acción
The mechanism of action of 3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-oneenzoyl-1,4-dihydroquinoline-4-one is not well understood. However, it is thought to interact with a variety of biological molecules, including enzymes, receptors, and transporters. It is believed that the compound binds to the active sites of enzymes and other molecules, resulting in a change in the structure and activity of the molecules. This can result in a variety of effects, including inhibition or activation of enzymes, modulation of receptor activity, and modulation of signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-oneenzoyl-1,4-dihydroquinoline-4-one have not been extensively studied. However, it has been shown to have antifungal, antineoplastic, and antiviral activity in vitro. In addition, it has been shown to have anti-inflammatory and antioxidant activity in animal models. Furthermore, it has been shown to have neuroprotective and cardioprotective effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-oneenzoyl-1,4-dihydroquinoline-4-one in laboratory experiments include its low cost, low toxicity, and availability. It is also relatively easy to synthesize and can be used as a starting material for the synthesis of other compounds. However, there are some limitations to its use in laboratory experiments. For example, the compound is relatively unstable and can degrade over time. In addition, the compound can interact with other compounds, resulting in unexpected results.
Direcciones Futuras
The future directions for 3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-oneenzoyl-1,4-dihydroquinoline-4-one are numerous. Further research is needed to better understand its mechanism of action and the biochemical and physiological effects of this compound. In addition, further research is needed to optimize its synthesis and develop new applications for this compound. Finally, further research is needed to explore its potential as a therapeutic agent for a variety of diseases and conditions.
Métodos De Síntesis
3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-oneenzoyl-1,4-dihydroquinoline-4-one can be synthesized by a variety of methods. The most common method is the reaction of 4-methylbenzaldehyde and 1,4-dihydroquinoline in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as ethanol or acetic acid at a temperature of around 100°C. Other methods of synthesis include the reaction of 4-methylbenzaldehyde and 1,4-dihydroquinoline in the presence of a base catalyst, or the reaction of 4-methylbenzaldehyde and 1,4-dihydroquinoline with a Lewis acid such as boron trifluoride.
Aplicaciones Científicas De Investigación
3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-oneenzoyl-1,4-dihydroquinoline-4-one has a wide range of applications in scientific research. It is commonly used as a building block in organic synthesis, as it can be used to synthesize a variety of other compounds. It is also used as a starting material for the synthesis of various drugs, including antifungal agents, antineoplastic agents, and antiviral agents. In addition, it has been used in the synthesis of various polymers and materials for use in biomedical and nanotechnology applications.
Propiedades
IUPAC Name |
3-(4-methylbenzoyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-11-6-8-12(9-7-11)16(19)14-10-18-15-5-3-2-4-13(15)17(14)20/h2-10H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTQUZUFLAZNJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CNC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({N'-[(1E)-(4-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B6431701.png)
![6-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-nitropyrimidin-4-amine](/img/structure/B6431705.png)
![N-({N'-[(1E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,5-dimethoxybenzamide](/img/structure/B6431713.png)
![N'-[(1E)-ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B6431719.png)
![4-(dimethylsulfamoyl)-N-({N'-[(1E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B6431721.png)
![ethyl 2-{[(2Z)-3-carbamoyl-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6431727.png)
![N'-[(1Z)-amino(6-chloro-2-oxo-2H-chromen-3-yl)methylidene]-3-fluorobenzohydrazide](/img/structure/B6431731.png)
![3,4,5-triethoxy-N-({N'-[(1E)-(3-methylthiophen-2-yl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B6431737.png)
![N-({N'-[(1E)-(3-methylthiophen-2-yl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B6431742.png)
![2-amino-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(E)-[(pyridin-4-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6431755.png)
![7-[(3-bromophenyl)methyl]-8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431758.png)

![5-(2-aminoethyl)-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6431790.png)
![3-methyl-8-(morpholin-4-yl)-7-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431791.png)